molecular formula C16H14N4O3 B2829813 N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2178771-82-7

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2829813
CAS RN: 2178771-82-7
M. Wt: 310.313
InChI Key: ZDIFUFWZXHNXCW-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly referred to as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, as well as other diseases.

Mechanism of Action

The adenosine A2A receptor is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of this receptor has been shown to inhibit the immune response, which can contribute to the growth and spread of tumors. CPI-444 works by binding to and blocking the A2A receptor, thereby reversing this immunosuppressive effect and allowing the immune system to better target and destroy cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, it has been shown to increase the production of cytokines and chemokines, which are important signaling molecules involved in the immune response. It has also been shown to reduce the number of regulatory T cells, which can inhibit the immune response.

Advantages and Limitations for Lab Experiments

One advantage of CPI-444 is its specificity for the adenosine A2A receptor, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective in all types of cancer, as the expression of the A2A receptor can vary between different tumors.

Future Directions

There are a number of potential future directions for the study of CPI-444. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, further research is needed to better understand the mechanism of action of CPI-444 and its effects on the immune system.

Synthesis Methods

The synthesis of CPI-444 involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with 5-(furan-2-yl)isoxazole-3-carboxylic acid, followed by the addition of an amine to form the final product.

Scientific Research Applications

CPI-444 has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is often overexpressed in tumor cells and plays a key role in promoting tumor growth and suppressing the immune response.

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(13-7-15(23-20-13)14-2-1-5-22-14)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFUFWZXHNXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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